Ganirelix Ganirelix Ganirelix acetate (or diacetate) is an injectable competitive gonadotropin-releasing hormone antagonist (GnRH antagonist). It works by blocking the action of GnRH upon the pituitary, thus rapidly suppressing the production and action of LH and FSH.
Brand Name: Vulcanchem
CAS No.: 123246-29-7
VCID: VC0549314
InChI: InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+/m1/s1
SMILES: CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC
Molecular Formula: C80H113ClN18O13
Molecular Weight: 1570.4

Ganirelix

CAS No.: 123246-29-7

Cat. No.: VC0549314

Molecular Formula: C80H113ClN18O13

Molecular Weight: 1570.4

* For research use only. Not for human or veterinary use.

Ganirelix - 123246-29-7

Specification

CAS No. 123246-29-7
Molecular Formula C80H113ClN18O13
Molecular Weight 1570.4
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+/m1/s1
SMILES CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC
Boiling Point N/A
Melting Point N/A

Introduction

Chemical Structure and Properties

Ganirelix acetate is a third-generation GnRH antagonist with high antagonistic activity and minimal histamine-releasing properties. It is derived from native GnRH through strategic amino acid substitutions at positions 1, 2, 3, 6, 8, and 10, forming a molecular formula: N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N9,N10-diethyl-D-homoarginyl-L-leucyl-N9,N10-diethyl-L-homoarginyl-L-prolyl-D-alanylamide acetate . These substitutions incorporate several amino acids that are unnatural in stereochemistry and/or structure, conferring unique physical and chemical properties to the molecule .

The molecular weight of ganirelix acetate is 1570.42 as an anhydrous free base . Its distinctive structural characteristics provide high aqueous solubility, exceptional stability, and high receptor-binding affinity. Notably, ganirelix demonstrates a ninefold higher GnRH receptor-binding affinity (Dissociation constant [KD] = 0.4 nM) compared to natural GnRH (KD = 3.6 nM), explaining its potent antagonistic effects . The use of D-amino acids for substitution substantially enhances the compound's in vitro and in vivo stability compared to native GnRH .

Ganirelix is commercially available as a colorless, sterile, ready-to-use aqueous solution for subcutaneous administration. Each single-dose, prefilled syringe typically contains 250 mcg/0.5 mL of ganirelix acetate, 0.1 mg glacial acetic acid, 23.5 mg mannitol, and water for injection, adjusted to pH 5 .

Pharmacokinetics

The pharmacokinetic profile of ganirelix has been extensively studied in both single and multiple-dose regimens. Following subcutaneous administration, ganirelix is rapidly absorbed, with maximum serum concentrations (Cmax) reached approximately one hour after dosing (tmax) . The absolute bioavailability of ganirelix is remarkably high at over 90% compared to intravenous administration .

Table 1: Pharmacokinetic Parameters of Ganirelix Acetate in Healthy Adult Females

ParameterSingle DoseMultiple Dose
tmax (h)1.1 (0.3)1.1 (0.2)
t1⁄2 (h)12.8 (4.3)16.2 (1.6)
Cmax (ng/mL)14.8 (3.2)11.2 (2.4)
AUC (ng- h/mL)96 (12)77.1 (9.8)
CL/F (L/h)2.4 (0.2)†3.3 (0.4)
Vd/F (L)43.7 (11.4)†76.5 (10.3)

Note: Values are presented as mean (standard deviation); †Based on intravenous administration; tmax: Time to maximum concentration; t1⁄2: Elimination half-life; Cmax: Maximum serum concentration; AUC: Area under the curve; CL/F: Clearance; Vd/F: Volume of distribution

The pharmacokinetics of ganirelix are dose-proportional within the dosage range of 125 to 500 mcg . After multiple doses, steady-state serum concentrations are typically achieved within 2-3 days of daily administration . The elimination half-life is approximately 13 hours after a single dose and increases slightly to around 16 hours with multiple-dose administration .

These pharmacokinetic properties make ganirelix particularly suitable for its clinical applications, as they allow for predictable serum levels and reliable suppression of LH surges during controlled ovarian stimulation protocols.

Clinical Applications

Use in Assisted Reproduction

The primary clinical application of ganirelix is the prevention of premature LH surges during controlled ovarian stimulation in women undergoing in vitro fertilization (IVF) or other assisted reproductive technologies . Premature LH surges can lead to premature luteinization and ovulation, which may compromise the success of these procedures.

The development of ganirelix for this indication began in 1996 with dose-finding trials in IVF patients . These studies aimed to identify an optimal dose that would effectively prevent premature LH surges without excessively suppressing LH levels, which could potentially compromise clinical outcomes. Through comprehensive research, including a double-blind, randomized, dose-finding study with six different dosages ranging from 0.0625 mg to 2 mg, the 0.25 mg daily dose was established as the optimal regimen .

Clinically, ganirelix has demonstrated significant advantages over traditional GnRH agonist protocols. The "ganirelix protocol" allows for a shorter duration of treatment compared to the long GnRH agonist protocols, as it can be initiated during the stimulation phase rather than requiring pre-treatment in the preceding cycle . This offers greater convenience and reduces the treatment burden for patients undergoing assisted reproduction.

Dosing and Administration

Ganirelix acetate is administered as a subcutaneous injection, typically at a dosage of 250 mcg (0.25 mg) once daily. The medication is supplied as a ready-to-use solution in pre-filled syringes containing 250 mcg/0.5 mL . The dosing schedule in assisted reproduction typically begins on day 6 or day 7 of ovarian stimulation with gonadotropins and continues daily until the day of human chorionic gonadotropin (hCG) administration .

This dosing regimen was established through extensive clinical research, particularly the dose-finding studies that evaluated various concentrations. The research demonstrated that lower doses (0.0625 mg and 0.125 mg) were insufficient to prevent premature LH surges, while the highest dose tested (2 mg) resulted in excessive LH suppression that compromised pregnancy outcomes .

The administration timing is critical for optimal results. The pharmacodynamic effects of ganirelix are immediate, with rapid suppression of LH levels following administration. Conversely, these effects are quickly reversible upon discontinuation, with full recovery of pituitary function within 48 hours . This pharmacological profile enables precise control over the timing of ovulation in assisted reproductive procedures.

Clinical Research Findings

Dose-Finding Studies

The optimal clinical dosage of ganirelix was established through rigorous dose-finding research. A pivotal double-blind, randomized study evaluated six different ganirelix dosages ranging from 0.0625 mg to 2 mg in 333 patients undergoing IVF . The study demonstrated a clear dose-response relationship in both pharmacokinetic and pharmacodynamic parameters.

Circulating ganirelix levels increased linearly in a dose-proportional manner, with steady-state concentrations achieved within two days. The effect on serum LH levels was immediate and reversible, underscoring the importance of treatment compliance to prevent premature LH surges .

During this trial, the lowest and highest dose groups were terminated prematurely due to insufficient and excessive pituitary suppression, respectively. The 0.0625 mg and 0.125 mg doses resulted in premature LH surges during ovarian stimulation, indicating inadequate GnRH receptor blockade. Conversely, the 2 mg dose group was discontinued because no ongoing pregnancies were established in the first cohort of 30 patients, likely due to excessive LH suppression . These findings led to the selection of the 0.25 mg daily dose as the optimal regimen for clinical use.

Comparative Studies with GnRH Agonists

Multiple large-scale phase III randomized clinical trials have compared ganirelix with conventional GnRH agonist protocols. The first and largest comparative study included approximately 700 patients treated in a 2:1 ratio with either ganirelix or a long protocol of intranasal buserelin . Two additional randomized controlled studies, each including approximately 300 patients, compared ganirelix with long protocols of leuprolide acetate and triptorelin .

These studies consistently showed that while the cohort of recruited follicles was slightly smaller after GnRH antagonist treatment (difference of approximately one oocyte in the largest trial), the clinical outcomes were comparable. The ongoing pregnancy rate showed a non-significant difference of -5.4% in the first large trial .

Importantly, subsequent research and systematic reviews have identified several advantages of ganirelix treatment over GnRH agonists in assisted reproduction, including:

  • Immediate reversibility of drug effects

  • Reduced gonadotropin requirements

  • Shortened duration of ovarian stimulation

  • Reduced incidence of ovarian hyperstimulation syndrome (OHSS)

  • Decreased patient burden

These benefits, combined with comparable clinical outcomes, have established ganirelix as an effective alternative to GnRH agonist protocols in assisted reproductive technologies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator